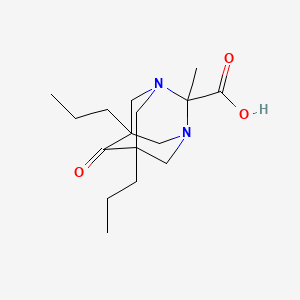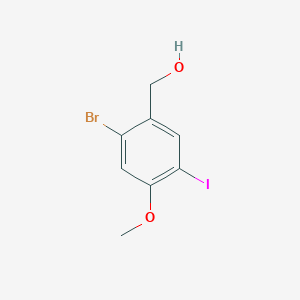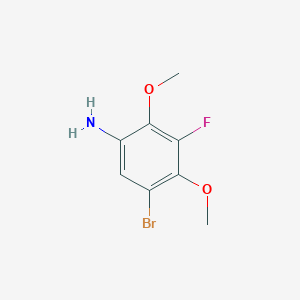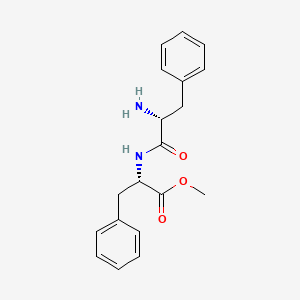
Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate: is a complex organophosphate compound. It is characterized by its unique structure, which includes a bis(2-hydroxyethyl)ammonium cation and a bis(nonacosafluorohexadecyl) phosphate anion. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate typically involves the following steps:
Preparation of the Ammonium Cation: Bis(2-hydroxyethyl)amine is reacted with a suitable acid to form the bis(2-hydroxyethyl)ammonium cation.
Formation of the Phosphate Anion: The nonacosafluorohexadecyl alcohol is phosphorylated using phosphorus oxychloride (POCl3) or a similar phosphorylating agent to form the corresponding phosphate ester.
Combination of Cation and Anion: The bis(2-hydroxyethyl)ammonium cation is then combined with the bis(nonacosafluorohexadecyl) phosphate anion under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated systems to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the bis(2-hydroxyethyl)ammonium cation.
Substitution: The fluorinated alkyl chains can participate in nucleophilic substitution reactions, although these reactions are typically slow due to the strong C-F bonds.
Hydrolysis: The phosphate ester linkage can be hydrolyzed
Properties
CAS No. |
94291-75-5 |
|---|---|
Molecular Formula |
C36H20F58NO6P |
Molecular Weight |
1695.4 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate |
InChI |
InChI=1S/C32H9F58O4P.C4H11NO2/c33-5(34,7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)1-3-93-95(91,92)94-4-2-6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90;6-3-1-5-2-4-7/h1-4H2,(H,91,92);5-7H,1-4H2 |
InChI Key |
IKMZFDJIIBQZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)


![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)

![7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12835454.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)

![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)

